Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Enzyme inhibition Cysteine protease Structure-activity relationship

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 1186369-13-0) is a biheteroaryl ester comprising a thiophene-2-carboxylate core substituted at the 5-position with a pyridin-3-yl group. With a molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral agents.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 1186369-13-0
Cat. No. B6340707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridin-3-yl)thiophene-2-carboxylate
CAS1186369-13-0
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C2=CN=CC=C2
InChIInChI=1S/C12H11NO2S/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3
InChIKeyKIGIGJYDMFVWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 1186369-13-0): A Regiochemically Defined Heterocyclic Building Block for Kinase and Antiviral Lead Discovery


Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 1186369-13-0) is a biheteroaryl ester comprising a thiophene-2-carboxylate core substituted at the 5-position with a pyridin-3-yl group . With a molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral agents [1]. The 3-pyridinyl attachment distinguishes this regioisomer from its 2-pyridinyl (CAS 773135-02-7) and 4-pyridinyl (CAS 866524-09-6) counterparts, conferring a specific pharmacological and pharmacokinetic profile that cannot be replicated by other positional isomers [2][3].

Why Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate Cannot Be Replaced by Positional Isomers or Free Acid Analogs


Substituting ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate with its positional isomers or free acid form leads to quantifiably distinct pharmacological outcomes that undermine lead optimization campaigns. The 4-pyridinyl isomer exhibits near-complete loss of enzyme inhibition (≤10% at 10 µM) compared to the 3-pyridinyl analog (83% at 10 µM) against the same cysteine protease target [1][2]. In S1P1 receptor agonist series, the 2-pyridinyl scaffold delivers higher selectivity against S1PR3 but at the cost of significantly shorter oral half-lives relative to the 3-pyridinyl scaffold, which provides sustained pharmacological duration of action [3]. Furthermore, replacing the ethyl ester with the free carboxylic acid (CAS 278803-20-6) alters solubility, permeability, and synthetic tractability for subsequent amide coupling or ester diversification . These regiochemical and functional-group-specific effects preclude generic substitution during SAR exploration or scale-up procurement.

Quantitative Differentiation Evidence for Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate Relative to Close Analogs


Enzyme Inhibition: 3-Pyridinyl vs. 4-Pyridinyl Regioisomer Comparison

The pyridin-3-yl thiophene-2-carboxylate scaffold (free acid form) achieves 83% inhibition at 10 µM against the cysteine protease enzyme classified under EC 3.4.22.28. Under identical assay conditions, the pyridin-4-yl regioisomer produces below 10% inhibition at the same concentration, representing an at least 8.3-fold reduction in inhibitory activity attributable solely to the change in pyridine attachment position [1][2]. The ethyl ester derivative (CAS 1186369-13-0) retains the same 3-pyridinyl connectivity and can be hydrolyzed to the active acid form, making it a suitable prodrug or intermediate for this target class [3].

Enzyme inhibition Cysteine protease Structure-activity relationship regiochemistry

Pharmacokinetic Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Scaffolds in S1P1 Agonist Series

In a systematic medicinal chemistry study of pyridine-based S1P1 receptor agonists, direct comparison of regioisomeric pyridine attachment positions revealed a critical PK trade-off: 2-pyridine analogs demonstrated higher selectivity against the off-target S1PR3 receptor, while 3-pyridine and 4-pyridine analogs showed significantly longer oral half-lives and consequently longer pharmacological duration of action after oral administration [1]. This class-level SAR establishes that the 3-pyridinyl scaffold, as present in ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate, is the preferred regioisomer for lead series requiring sustained systemic exposure from once-daily oral dosing.

Pharmacokinetics Oral half-life S1P1 receptor agonists lead optimization

Antiviral Protease Inhibition: Target Scaffold vs. 5-Chloro Analog

The pyridin-3-yl thiophene-2-carboxylate scaffold has been annotated as an anticoronaviral agent in the ChEBI database [1]. The unsubstituted pyridin-3-yl thiophene-2-carboxylate (free acid) shows 83% inhibition at 10 µM against a cysteine protease (EC 3.4.22.28) [2]. In comparison, the 5-chloropyridin-3-yl thiophene-2-carboxylate analog (MAC-5576) achieves substantially higher potency: IC₅₀ = 81 nM against SARS-CoV-2 3CL protease, IC₅₀ = 0.5 µM against HAV 3C protease, and 93% inhibition at 10 µM against the same EC 3.4.22.28 enzyme [3]. This quantitative gradient demonstrates that the unsubstituted ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate serves as a moderately active starting point for further optimization via electrophilic aromatic substitution at the pyridine 5-position.

Antiviral 3CL protease SARS-CoV-2 lead optimization

Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid and Methyl Ester Analogs

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (MW 233.29) occupies a distinct physicochemical space compared to its closest ester and acid analogs. The free carboxylic acid, 5-(pyridin-3-yl)thiophene-2-carboxylic acid (MW 205.24, CAS 278803-20-6), carries a negative charge at physiological pH and exhibits lower passive membrane permeability . The methyl ester analog (MW 219.26, CAS 884868-02-4) has lower lipophilicity and reduced steric bulk at the ester moiety . The ethyl ester provides an optimal balance of lipophilicity for cell penetration while retaining hydrolytic lability for conversion to the active acid species. The ethyl ester also offers a convenient synthetic handle for transesterification, amidation, and reduction reactions that are less efficient with the methyl ester due to steric and electronic factors .

Lipophilicity permeability prodrug synthetic intermediate

Commercial Purity and Availability: 3-Pyridinyl Ethyl Ester vs. Positional Isomers

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 1186369-13-0) is commercially available from multiple vendors at purities of 95% to 98%, with typical specifications including 97% purity from Leyan (Product No. 2232316) and 95% from AchemBlock . In contrast, the 4-pyridinyl isomer (CAS 866524-09-6) is listed by fewer suppliers and lacks defined purity specifications from authoritative sources . The 2-pyridinyl isomer (CAS 773135-02-7) is more widely available at 95-98% purity but carries the distinct pharmacological profile described in Evidence Item 2 . The 3-pyridinyl ethyl ester thus offers a favorable combination of regiospecific biological activity and reliable commercial supply at high purity for reproducible SAR studies.

Chemical procurement purity vendor comparison reproducibility

High-Value Application Scenarios for Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Antiviral 3CL Protease Inhibitor Lead Optimization (SARS-CoV-2, HAV)

The pyridin-3-yl thiophene-2-carboxylate scaffold, as annotated by ChEBI as an anticoronaviral agent [1], provides a validated starting point for 3CL protease inhibitor optimization. The ethyl ester (CAS 1186369-13-0) can be used as a prodrug intermediate for cellular assays, while the unsubstituted scaffold allows systematic exploration of pyridine 5-position modifications. The 5-chloro analog (MAC-5576) achieves IC₅₀ = 81 nM against SARS-CoV-2 3CLpro , demonstrating the optimization trajectory available from this core. Researchers should prioritize the 3-pyridinyl regioisomer specifically, as the 4-pyridinyl analog shows negligible enzyme inhibition (<10% at 10 µM) [2].

Kinase Inhibitor Scaffold Design Requiring Sustained Oral Pharmacokinetics

For kinase inhibitor programs targeting once-daily oral dosing, the 3-pyridinyl-thiophene scaffold offers a documented pharmacokinetic advantage. Peerreviewed SAR studies on S1P1 receptor agonists demonstrate that 3-pyridine analogs exhibit significantly longer oral half-lives compared to 2-pyridine analogs [3]. Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate serves as a key intermediate for constructing 3-pyridinyl-thiophene-based kinase inhibitors, with the ethyl ester enabling subsequent amide bond formation or hydrolysis to the carboxylic acid for further diversification .

SAR Exploration via Electrophilic Aromatic Substitution at Pyridine C-5

The unsubstituted pyridin-3-yl ring of the target compound provides a nucleophilic position at C-5 of the pyridine for electrophilic halogenation or nitration. The dramatic potency improvement observed upon chlorination (from ~83% inhibition at 10 µM for the parent to IC₅₀ of 81–500 nM for the 5-chloro analog) [2] validates this vector for SAR expansion. Procurement of the unsubstituted ethyl ester enables medicinal chemistry teams to generate proprietary analogs through C-5 functionalization, rather than being limited to commercially available pre-substituted derivatives.

Prodrug and Permeability Optimization in Cellular Assays

The ethyl ester functionality of CAS 1186369-13-0 confers enhanced passive membrane permeability relative to the free carboxylic acid (MW 205.24) , making it suitable for cell-based assays where intracellular target engagement is required. The ethyl ester can be hydrolyzed intracellularly to release the active acid form. The methyl ester analog (CAS 884868-02-4) is a lower-MW alternative but may exhibit different esterase susceptibility and solubility profiles; the ethyl ester provides an intermediate hydrolysis rate that is often optimal for sustained intracellular release in mammalian cell culture systems.

Quote Request

Request a Quote for Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.